(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione is a bicyclic compound characterized by its unique structure, which consists of two fused cyclopentane rings. This compound is known for its distinct stereochemistry, which differentiates it from its isomer (1R,4R)-bicyclo[2.2.1]heptane-2,5-dione. The molecular formula of (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione is CHO, and its CAS number is 10034631 .
This compound is classified within the category of bicyclic organic compounds and is utilized primarily in chemical research and pharmaceutical applications. Its rigid structure makes it a valuable building block for synthesizing more complex molecules and serves as a chiral ligand in asymmetric synthesis .
The synthesis of (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions to optimize yield and selectivity. The use of strong oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction are common practices in these syntheses .
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione features a bicyclic framework with two bridgehead carbon atoms and two carbonyl groups located at the 2 and 5 positions. The stereochemistry of this compound plays a crucial role in its chemical behavior and interactions with biological systems.
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions employed will dictate the major products formed during these reactions .
The mechanism by which (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione exerts its effects involves precise interactions with molecular targets due to its well-defined structure. The compound's rigidity allows it to bind effectively to enzymes or receptors, influencing various biochemical pathways.
The interactions often lead to significant biological effects, making this compound a useful tool in both experimental and therapeutic settings .
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione exhibits unique physical properties due to its bicyclic nature:
The chemical properties include:
Relevant analyses indicate that the compound's structure significantly influences its reactivity patterns compared to similar bicyclic compounds .
(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione has several scientific applications:
The compound's stability and unique reactivity make it valuable in producing polymers and other advanced materials .
The synthesis of (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione typically yields a racemate, necessitating efficient enantioresolution to obtain enantiopure material. The near-identical physicochemical properties of the (1S,4S) and (1R,4R) enantiomers present significant separation challenges, as conventional techniques like distillation or crystallization from achiral media prove ineffective. Resolution relies on introducing transient diastereomeric interactions through chiral auxiliaries or environments, leveraging differences in properties for separation [2] [5] [8].
Chromatographic Resolution: Preparative-scale chromatography (PsC) using chiral stationary phases (CSPs) constitutes a primary method. Macrocyclic CSPs, particularly those based on derivatized cyclodextrins or crown ethers, demonstrate efficacy for this diketone. These phases exploit selective host-guest interactions—hydrogen bonding, π-π stacking, and steric fit—with the rigid norbornane skeleton and carbonyl groups. PsC offers operational flexibility through simulated moving bed (SMB) and closed-loop recycling modes, enhancing throughput and reducing solvent consumption despite inherent limitations in CSP diversity and scalability [2]. Enantiomeric excess (ee) values exceeding 99% are achievable, though optimization is substrate-specific.
Diastereomeric Crystallization: Classical resolution via diastereomeric salt or cocrystal formation remains vital. The diketone’s carbonyls facilitate interaction with enantiopure chiral resolving agents bearing complementary functional groups, such as alkaloids (e.g., brucine, cinchonidine) or commercially available chiral amines/acids. The resulting diastereomeric complexes exhibit divergent solubility profiles, enabling separation by fractional crystallization. Cocrystal-based resolution (CBR) offers advantages over traditional salt formation by utilizing weaker, directional non-covalent interactions (hydrogen bonds, halogen bonds, van der Waals forces), reducing harsh acid-base reactions and expanding the scope of applicable resolving agents. Success hinges on meticulous screening of resolving agents and crystallization conditions [2] [5] [8].
Emerging Coupling Strategies: State-of-the-art approaches combine resolution with in situ racemization (deracemization). For substrates amenable to base- or acid-catalyzed enolization, coupling preferential crystallization with continuous racemization of the undesired enantiomer in solution can theoretically achieve 100% yield of the target enantiomer. While less explored for this specific diketone, temperature cycling-induced deracemization (TCID) or attrition-enhanced processes offer potential, particularly if the diketone can undergo reversible ring-opening or enolization [2].
Table 1: Enantioresolution Techniques for (1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione
Method | Key Principle | Resolving Agent/Phase Example | Typical ee (%) | Limitations |
---|---|---|---|---|
Preparative Chiral Chromatography | Differential adsorption onto chiral solid phase | Macrocyclic CSPs (Cyclodextrins) | >99 | High solvent use, limited CSP load capacity |
Diastereomeric Salt Crystallization | Formation of crystalline diastereomeric salts | Alkaloids (e.g., Brucine) | 90-98 | Requires acidic/basic site; stoichiometric reagent use |
Cocrystal Resolution (CBR) | Formation of neutral diastereomeric cocrystals | Tartaric acid derivatives | 95-99 | Requires coformer screening |
Enantioselective Liquid-Liquid Extraction (ELLE) | Differential partitioning between immiscible liquid phases | Amino acid-based chiral ionic liquids | 80-95 | Moderate enantioselectivity; specialized extractants |
The (1S,4S) configuration at the bridgehead carbons fundamentally dictates the molecule’s three-dimensional structure and functional behavior. Unlike flexible chains, the bicyclo[2.2.1]heptane skeleton imposes pronounced rigidity, locking the C1 and C4 carbons in specific spatial orientations relative to the diketone functionalities at C2 and C5 [1] [4] [6].
Conformational Locking and Stereoelectronic Effects: The bridgehead hydrogens (or substituents) in the (1S,4S) enantiomer project into specific faces of the molecule. This fixed geometry controls the approach vectors for reagents interacting with the carbonyl groups. The endo or exo orientation of these carbonyls relative to the bridge is influenced by the chiral centers. Computational analyses (DFT, molecular dynamics) reveal that the defined stereochemistry minimizes torsional strain and unfavorable steric interactions within the rigid framework, stabilizing specific conformers where the carbonyl oxygens adopt orientations maximizing orbital overlap or minimizing dipole repulsions. This conformational homogeneity translates to predictable reactivity patterns. For instance, nucleophilic attacks on the carbonyls may exhibit distinct facial selectivity (Re vs. Si face) depending on the bridgehead stereochemistry shielding one face [6].
Impact on Enolization and Tautomerism: The diketone moiety offers potential for enolization. The (1S,4S) configuration influences the stability and geometry of possible enol forms. Steric constraints imposed by the chiral bridgeheads may favor enolization towards one side of the symmetric diketone or stabilize specific conformers of the enol (e.g., s-cis vs. s-trans). This can impact subsequent reactions like aldol condensations or electrophilic trapping. The rigidity also suppresses conformational averaging observed in more flexible diketones, leading to sharper spectroscopic signatures (e.g., in NMR or IR) that aid characterization [4] [6].
Stereodirecting Influence in Coordination: The spatial arrangement of the carbonyl oxygens, dictated by the (1S,4S) centers, facilitates chelation to metal ions. The molecule can act as a rigid chiral bidentate ligand, forming stable five-membered chelate rings with metals like copper, nickel, or zinc. The defined bite angle and chiral environment around the metal center are crucial for applications in asymmetric catalysis. Molecular models show that the (1S,4S) configuration positions the substituents on C1 and C4 to create a chiral pocket around the metal, which can differentiate between prochiral faces of approaching substrates [3] [6] [9].
Role in Supramolecular Assembly: The fixed spatial orientation of functional groups and the inherent curvature of the norbornane skeleton make enantiopure (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione a potential building block for chiral supramolecular architectures (e.g., MOFs, COFs). The bridgehead stereocenters ensure a consistent handedness in the assembly, influencing the chirality of the resulting material and its properties (e.g., chiral recognition, asymmetric catalysis, circularly polarized luminescence) [2] [8].
The mirror-image relationship between the (1S,4S) and (1R,4R) enantiomers manifests in profoundly different performances when incorporated as chiral ligands, auxiliaries, or building blocks in asymmetric catalysis. These differences arise solely from their opposite chiral environments, which interact enantioselectively with prochiral substrates or transition states [3] [6] [9].
Asymmetric Organocatalysis: Derivatives of (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione, such as primary amines generated via reductive amination or imine formation, function as chiral organocatalysts. The rigid scaffold positions the catalytic functional group (e.g., amine) within a well-defined chiral pocket. In the benchmark asymmetric addition of diethylzinc to benzaldehyde, catalysts derived from the (1S,4S)-enantiomer produce the (S)-1-phenylpropanol with significantly higher enantiomeric excess (up to 95% ee) compared to catalysts derived from the racemate or showing mismatched stereochemistry. This highlights the critical role of the specific (1S,4S) configuration in creating the optimal asymmetric environment for enantiofacial discrimination of the aldehyde [3] [9]. The rigidity minimizes unproductive conformational flexibility, leading to higher enantioselectivity than more flexible chiral amine catalysts.
Transition Metal Catalysis (Dinickel Systems): The diketone itself, or more commonly, derivatives like chiral diimines, can coordinate to transition metals to form Lewis-acidic catalysts. A prominent example involves C2-symmetric diimine ligands derived from condensing the diketone with enantiopure chiral amines (e.g., (S)-1-cyclohexylethylamine). These ligands stabilize dinickel complexes highly effective for asymmetric cycloadditions. In intramolecular reductive [4 + 1]-cycloadditions of vinylidenes and 1,3-dienes, the complex utilizing the ligand based on (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione and (S,S)-chiral amine ((S,S)-L10) delivers 5,6-bicyclic products (e.g., amine 57) in up to 90% ee. The analogous catalyst derived from the (1R,4R)-diketone enantiomer produces the enantiomeric product with similarly high ee, confirming that the product stereochemistry is dictated by the chiral ligand framework originating from the diketone's bridgehead configuration [6]. The rigid norbornane core prevents epimerization at the metal centers and maintains the precise chiral geometry required for high enantioselectivity in the C-C bond-forming step.
Enantioselective Conjugate (1,4-) Additions: Copper complexes ligated by chiral ligands derived from the (1S,4S)-diketone scaffold are effective in asymmetric Michael additions. The rigid backbone enforces a specific geometry around the copper center, controlling the approach of the nucleophile (e.g., dialkylzinc or Grignard reagent) and the prochiral Michael acceptor (e.g., enone). Studies show reversal of enantioselectivity when switching from the (1S,4S)-derived ligand to its (1R,4R)-counterpart. For instance, a conjugate addition to cyclohexenone might yield the (R)-product in 85% ee with the (1S,4S)-ligand complex, while the (1R,4R)-ligand complex produces the (S)-product with comparable ee. This enantioselectivity switching is highly valuable for accessing both enantiomers of a target molecule without redesigning the ligand scaffold [9].
Table 2: Catalytic Performance Comparison of (1S,4S) vs. (1R,4R) Enantiomers
Catalytic Application | Catalyst Structure Basis | (1S,4S) Configuration Outcome | (1R,4R) Configuration Outcome | Key Reference Reaction |
---|---|---|---|---|
Asymmetric Organocatalysis (Amine) | Primary amine from diketone + amino acid | (S)-Alcohol, up to 95% ee | (R)-Alcohol, up to 95% ee | Diethylzinc addition to benzaldehyde |
Dinickel [4+1] Cycloaddition | Diimine ligand (e.g., (S,S)-L10) | Bicyclic amine, up to 90% ee | Enantiomeric bicyclic amine, up to 90% ee | Intramolecular vinylidene-diene coupling |
Copper-Catalyzed 1,4-Addition | Chiral ligand complex (e.g., phosphoramidite/diketone hybrid) | (R)-Adduct, high ee (e.g., 85%) | (S)-Adduct, high ee (e.g., 85%) | Dialkylzinc addition to enones |
Chiral Framework in MOFs/COFs | Building block for porous materials | Enantioselective adsorption/sensing for D-enantiomers | Enantioselective adsorption/sensing for L-enantiomers | Separation of racemic pharmaceuticals |
Chiral Induction in Materials: When incorporated into porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), the (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione unit imparts homochirality to the pore walls. Materials built from the (1S,4S)-enantiomer demonstrate enantioselective sorption or catalysis favoring one enantiomer of a guest or substrate (e.g., D-amino acids), whereas frameworks built from the (1R,4R)-enantiomer favor the mirror-image guest (e.g., L-amino acids). This absolute correlation between the configuration of the building block and the chirality of the material's function underscores the precise transmission of stereochemical information from the molecular level to the macroscopic material level enabled by the rigid, defined stereochemistry of the norbornane diketone [2] [8].
The comparative analysis unequivocally demonstrates that the (1S,4S) and (1R,4R) configurations are not merely structural curiosities but are central to achieving high and predictable enantioselectivity across diverse catalytic platforms. The rigid bicyclic framework acts as a sterically demanding and geometrically invariant chiral director, faithfully transmitting the stereochemical information encoded at the bridgehead carbons to the reactive site.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: